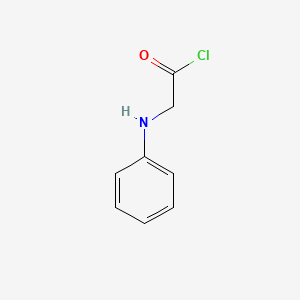

2-(Phenylamino)acetyl chloride

Descripción general

Descripción

2-(Phenylamino)acetyl chloride, also known as anilinoacetyl chloride, is an organic compound with the molecular formula C8H8ClNO. It is a derivative of acetic acid where the hydrogen atom of the acetyl group is replaced by a phenylamino group. This compound is used in various chemical reactions and has applications in organic synthesis and pharmaceutical research .

Mecanismo De Acción

Mode of Action

It’s worth noting that compounds with similar structures have been studied for their antimicrobial and antiproliferative activities . These compounds may interact with their targets through a variety of mechanisms, potentially leading to changes in cellular function .

Biochemical Pathways

It’s plausible that this compound could influence a variety of metabolic pathways, given the broad range of biological activities exhibited by structurally similar compounds .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2-(Phenylamino)acetyl chloride is currently unknown . Factors such as pH, temperature, and the presence of other chemicals could potentially affect the activity of this compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-(Phenylamino)acetyl chloride can be synthesized through the reaction of aniline with chloroacetyl chloride. The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

C6H5NH2+ClCH2COCl→C6H5NHCH2COCl+HCl

The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and to handle the exothermic nature of the reaction. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to higher efficiency and yield .

Análisis De Reacciones Químicas

Types of Reactions

2-(Phenylamino)acetyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.

Hydrolysis: In the presence of water, this compound hydrolyzes to form aniline and acetic acid.

Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms, such as hydrazines and hydroxylamines.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature.

Hydrolysis: The reaction with water is usually performed under acidic or basic conditions to facilitate the hydrolysis process.

Condensation Reactions: These reactions often require the presence of a catalyst or a dehydrating agent to drive the reaction to completion.

Major Products Formed

Nucleophilic Substitution: Substituted anilinoacetyl derivatives.

Hydrolysis: Aniline and acetic acid.

Condensation Reactions: Various heterocyclic compounds depending on the reactants used.

Aplicaciones Científicas De Investigación

2-(Phenylamino)acetyl chloride has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Pharmaceutical Research: The compound is utilized in the development of new drugs, particularly those targeting specific enzymes or receptors.

Material Science: It is employed in the synthesis of polymers and other advanced materials with specific properties.

Biological Studies: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Comparación Con Compuestos Similares

Similar Compounds

Acetyl Chloride (CH3COCl): A simpler acyl chloride used in similar nucleophilic substitution reactions.

Benzoyl Chloride (C6H5COCl): Another acyl chloride with a benzene ring, used in the synthesis of benzoyl derivatives.

Chloroacetyl Chloride (ClCH2COCl): A related compound used in the synthesis of various chloroacetyl derivatives.

Uniqueness

2-(Phenylamino)acetyl chloride is unique due to the presence of both a phenyl group and an amino group attached to the acetyl chloride moiety. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler acyl chlorides. Its ability to form stable intermediates and products makes it valuable in organic synthesis and pharmaceutical research .

Actividad Biológica

2-(Phenylamino)acetyl chloride, also known as anilinoacetyl chloride, is an organic compound with the molecular formula C8H8ClNO. It serves as an important intermediate in organic synthesis, particularly in pharmaceutical research. This compound is noteworthy for its potential biological activities, which are primarily derived from its derivatives and the reactions it undergoes.

The synthesis of this compound typically involves the reaction of aniline with chloroacetyl chloride, often facilitated by a base like pyridine to neutralize hydrochloric acid formed during the process. The reaction can be represented as follows:

This compound possesses an amide group linked to an acetyl group, making it reactive towards various nucleophiles, which can lead to a range of biological activities.

Biological Activity Overview

The biological activity of this compound is largely attributed to its derivatives. These derivatives have been investigated for various pharmacological effects, including antimicrobial, antiproliferative, and enzyme inhibition activities.

- Antimicrobial Activity : Compounds similar to this compound have demonstrated significant antimicrobial properties. This activity is thought to stem from their ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

- Antiproliferative Effects : Some derivatives have shown potential in inhibiting cancer cell growth. They may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.

- Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes such as dipeptidyl peptidase-IV (DPP-IV), which plays a crucial role in glucose metabolism and has implications for diabetes treatment .

Research Findings and Case Studies

Several studies have highlighted the biological activities associated with this compound and its derivatives:

- Study on Antimicrobial Properties : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against various strains of bacteria, including resistant strains. The mechanism was linked to the disruption of bacterial cell membranes and interference with DNA replication.

- Anticancer Research : Research focusing on the antiproliferative effects showed that certain derivatives could reduce the viability of prostate cancer cells (LNCaP and DU-145). Western blot analysis indicated that these compounds could modulate apoptosis-related proteins, enhancing programmed cell death in malignant cells .

- DPP-IV Inhibition : A specific case study investigated novel N-substituted aminobenzamide scaffold derivatives targeting DPP-IV. The findings suggested that modifications on the phenyl ring of this compound could enhance inhibitory activity against DPP-IV, indicating potential for diabetes management .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is presented in the table below:

| Compound | Structure | Biological Activity |

|---|---|---|

| Acetyl Chloride | CH3COCl | Nucleophilic substitution |

| Benzoyl Chloride | C6H5COCl | Antimicrobial properties |

| Chloroacetyl Chloride | ClCH2COCl | Reactivity in organic synthesis |

| This compound | C8H8ClNO | Antimicrobial, antiproliferative, DPP-IV inhibition |

Propiedades

IUPAC Name |

2-anilinoacetyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c9-8(11)6-10-7-4-2-1-3-5-7/h1-5,10H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVSJWUHIGCKVSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCC(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.